REACTION_CXSMILES
|
[Br-].[Br-].[Br-].B.C[O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[N:12]([C:18]1[CH:19]=[N:20][CH:21]=[CH:22][C:23]=1[CH3:24])[CH2:11][CH2:10]2.C(OC(=O)C)C.C([O-])(O)=O.[Na+]>C(Cl)Cl.CCCCCC.CO>[OH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[N:12]([C:18]1[CH:19]=[N:20][CH:21]=[CH:22][C:23]=1[CH3:24])[CH2:11][CH2:10]2 |f:0.1.2.3,6.7|
|
Name
|
|
Quantity
|
0.68 mL
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].B
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCN(C(C2=CC1)=O)C=1C=NC=CC1C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
0.68 mL
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for a further 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (80% ethylacetate in hexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2CCN(C(C2=CC1)=O)C=1C=NC=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.011 g | |
YIELD: PERCENTYIELD | 9.7% | |
YIELD: CALCULATEDPERCENTYIELD | 9.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |